2,4-Dichloro-5,6,7-trimethoxyquinazoline

Vue d'ensemble

Description

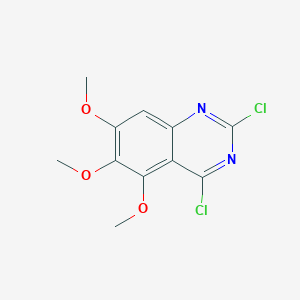

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a quinazoline derivative with the molecular formula C11H10Cl2N2O3 and a molecular weight of 289.12 g/mol . This compound is characterized by the presence of two chlorine atoms and three methoxy groups attached to the quinazoline ring. It is typically a white to yellow solid and is used in various chemical and biological research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves multiple steps, starting from readily available precursors. One common synthetic route includes the chlorination of 5,6,7-trimethoxyquinazoline using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires heating and an inert atmosphere to ensure the complete chlorination of the desired positions on the quinazoline ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity . The product is then purified using techniques like recrystallization or chromatography to meet industrial standards.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dichloro-5,6,7-trimethoxyquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with aniline yields 2,4-dianilino-5,6,7-trimethoxyquinazoline, while oxidation may produce quinazoline derivatives with additional functional groups .

Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including 2,4-dichloro-5,6,7-trimethoxyquinazoline, have been extensively studied for their anticancer properties. These compounds often act as inhibitors of various receptor tyrosine kinases involved in cancer progression.

- Mechanism of Action : Quinazolines can inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in tumor growth and angiogenesis. For instance, compounds derived from quinazoline structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Case Studies : A study demonstrated that a series of quinazoline derivatives exhibited potent antitumor activity against multiple cancer cell lines. Specifically, the compound 2-[2-(4-chlorophenyl)-2-oxo-ethylthio]-3-(4-methoxyphenyl)quinazolin-4(3H)-one showed broad-spectrum antitumor efficacy . Another investigation highlighted that modifications at the 6-position of the quinazoline ring could enhance anticancer activity .

Antibacterial and Antifungal Properties

In addition to anticancer effects, this compound has shown promising antibacterial and antifungal activities.

- Antibacterial Activity : Research indicates that quinazoline derivatives can inhibit bacterial growth effectively. For example, certain synthesized quinazolines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The compound DK-2 was noted for its superior antibacterial activity compared to standard antibiotics like ampicillin.

- Antifungal Applications : Quinazoline compounds have also been evaluated for their antifungal properties. They can act against plant pathogens and may serve as effective agents in agricultural applications .

Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.

- Synthetic Pathways : The compound can be synthesized through several methods involving chlorination and functionalization of quinazoline derivatives. For instance, a one-step process has been developed for preparing 2,4-dihaloquinazolines that can subsequently be modified to yield biologically active compounds .

- Pharmaceutical Applications : Quinazolines have led to the development of marketed drugs such as gefitinib and erlotinib for cancer treatment. The ongoing research into new derivatives continues to expand the therapeutic potential of these compounds in treating various diseases .

Data Tables

Mécanisme D'action

The mechanism of action of 2,4-Dichloro-5,6,7-trimethoxyquinazoline involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloro-6,7-dimethoxyquinazoline: Similar in structure but with two methoxy groups instead of three.

2-Chloro-4,6,7-trimethoxyquinazoline: Contains one chlorine atom and three methoxy groups.

2,4-Diamino-6,7-dimethoxyquinazoline: Contains amino groups instead of chlorine atoms.

Uniqueness

2,4-Dichloro-5,6,7-trimethoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms and three methoxy groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Activité Biologique

2,4-Dichloro-5,6,7-trimethoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazoline derivatives are known for their potential as therapeutic agents in various medical applications, including cancer treatment and neurological disorders. This article delves into the biological activity of this compound based on recent research findings.

This compound can be characterized by its structural formula:

This compound features three methoxy groups and two chlorine substituents on the quinazoline ring.

Antitumor Activity

Numerous studies have highlighted the antitumor properties of quinazoline derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| A431 (epidermoid carcinoma) | 3.51 |

| MCF-7 (breast cancer) | 3.00 |

| HEPG2 (liver cancer) | 4.05 |

These findings suggest that this compound may possess significant potential as an anticancer agent due to its ability to inhibit key signaling pathways involved in tumor growth .

The mechanism through which quinazoline derivatives exert their antitumor effects often involves the inhibition of receptor tyrosine kinases (RTKs), particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival. For example, studies indicate that modifications at specific positions on the quinazoline ring can enhance binding affinity to EGFR and improve anticancer activity .

Neuropathic Pain Relief

Recent research has also explored the analgesic properties of quinazoline derivatives. In a mouse model of neuropathic pain induced by sciatic nerve cuffing, compounds structurally related to this compound demonstrated significant relief from mechanical hypersensitivity. This suggests a potential role for this compound in treating chronic pain conditions .

Case Studies

- Antitumor Efficacy : A study reported that a series of quinazoline derivatives were evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain modifications on the quinazoline scaffold led to enhanced potency against MCF-7 and A431 cells .

- Neurological Applications : Another study investigated the effects of quinazoline derivatives on neuropathic pain models. The findings revealed that these compounds could effectively reduce pain sensitivity without significant side effects associated with traditional analgesics .

Propriétés

IUPAC Name |

2,4-dichloro-5,6,7-trimethoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)10(12)15-11(13)14-5/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCKRAIOYZMRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)N=C(N=C2Cl)Cl)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60488305 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61948-64-9 | |

| Record name | 2,4-Dichloro-5,6,7-trimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60488305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.